

Spectroscopic Profile of 1,2,3-Tribromo-5-nitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1,2,3-Tribromo-5-nitrobenzene**

Cat. No.: **B129633**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1,2,3-Tribromo-5-nitrobenzene**, a compound of interest in various chemical research domains. This document collates available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to facilitate its identification, characterization, and application in scientific research and development.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for **1,2,3-Tribromo-5-nitrobenzene**. Due to the limited availability of public experimental ^1H NMR and Mass Spectrometry data, predicted values are provided to guide analytical efforts.

Nuclear Magnetic Resonance (NMR) Data

^{13}C NMR Data (Experimental)

Chemical Shift (δ) ppm	Assignment
Data not publicly available in peak list format	C-NO ₂
Data not publicly available in peak list format	C-H
Data not publicly available in peak list format	C-Br
Data not publicly available in peak list format	C-Br
Data not publicly available in peak list format	C-Br

Note: While ¹³C NMR spectra are available in databases such as SpectraBase, a quantitative peak list is not freely accessible. The assignments are based on the expected chemical environment of the carbon atoms.

¹H NMR Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Assignment
~ 8.5 - 8.7	Doublet	H-4
~ 8.2 - 8.4	Doublet	H-6

Note: Predicted ¹H NMR data is based on the analysis of similar nitroaromatic compounds. The electron-withdrawing nitro group and the bromine atoms are expected to significantly deshield the aromatic protons, shifting them downfield.

Infrared (IR) Spectroscopy Data

FTIR Peak Table (Experimental)

Wavenumber (cm ⁻¹)	Functional Group Assignment
~ 1520 - 1560	Asymmetric NO ₂ stretch
~ 1340 - 1360	Symmetric NO ₂ stretch
~ 1400 - 1600	C=C aromatic ring stretch
~ 1000 - 1200	C-Br stretch
~ 800 - 900	C-H out-of-plane bending

Note: The peak list is based on typical vibrational frequencies for the functional groups present in the molecule. Experimental spectra are available for viewing on platforms like PubChem and SpectraBase.[\[1\]](#)

Mass Spectrometry (MS) Data

Predicted Mass Spectrometry Data (Electron Ionization)

m/z	Interpretation
357/359/361/363	[M] ⁺ (Molecular ion with isotopic pattern for Br ₃)
311/313/315/317	[M-NO ₂] ⁺
232/234/236	[M-Br-NO ₂] ⁺
153/155	[M-2Br-NO ₂] ⁺
74	[C ₆ H ₂] ⁺

Note: The predicted mass spectrum is based on common fragmentation patterns for nitroaromatic and halogenated compounds under electron ionization. The presence of three bromine atoms will result in a characteristic isotopic cluster for the molecular ion and bromine-containing fragments.

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate acquisition and interpretation of spectroscopic data. The following are generalized protocols based on the available information and standard laboratory practices.

NMR Spectroscopy

A ^{13}C NMR spectrum of **1,2,3-Tribromo-5-nitrobenzene** has been recorded on a Bruker AM-270 spectrometer.[\[1\]](#)

- Sample Preparation: Accurately weigh approximately 10-20 mg of **1,2,3-Tribromo-5-nitrobenzene** and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube. Ensure the sample is fully dissolved.
- Instrument Parameters (^{13}C NMR):
 - Spectrometer: Bruker AM-270 or equivalent.
 - Frequency: 67.9 MHz for ^{13}C .
 - Pulse Program: A standard proton-decoupled ^{13}C experiment (e.g., zgpg30).
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024 or more, depending on the sample concentration.
 - Temperature: 298 K.
- Instrument Parameters (^1H NMR - General):
 - Spectrometer: 300 MHz or higher.
 - Pulse Program: Standard single-pulse experiment (e.g., zg30).
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-2 seconds.

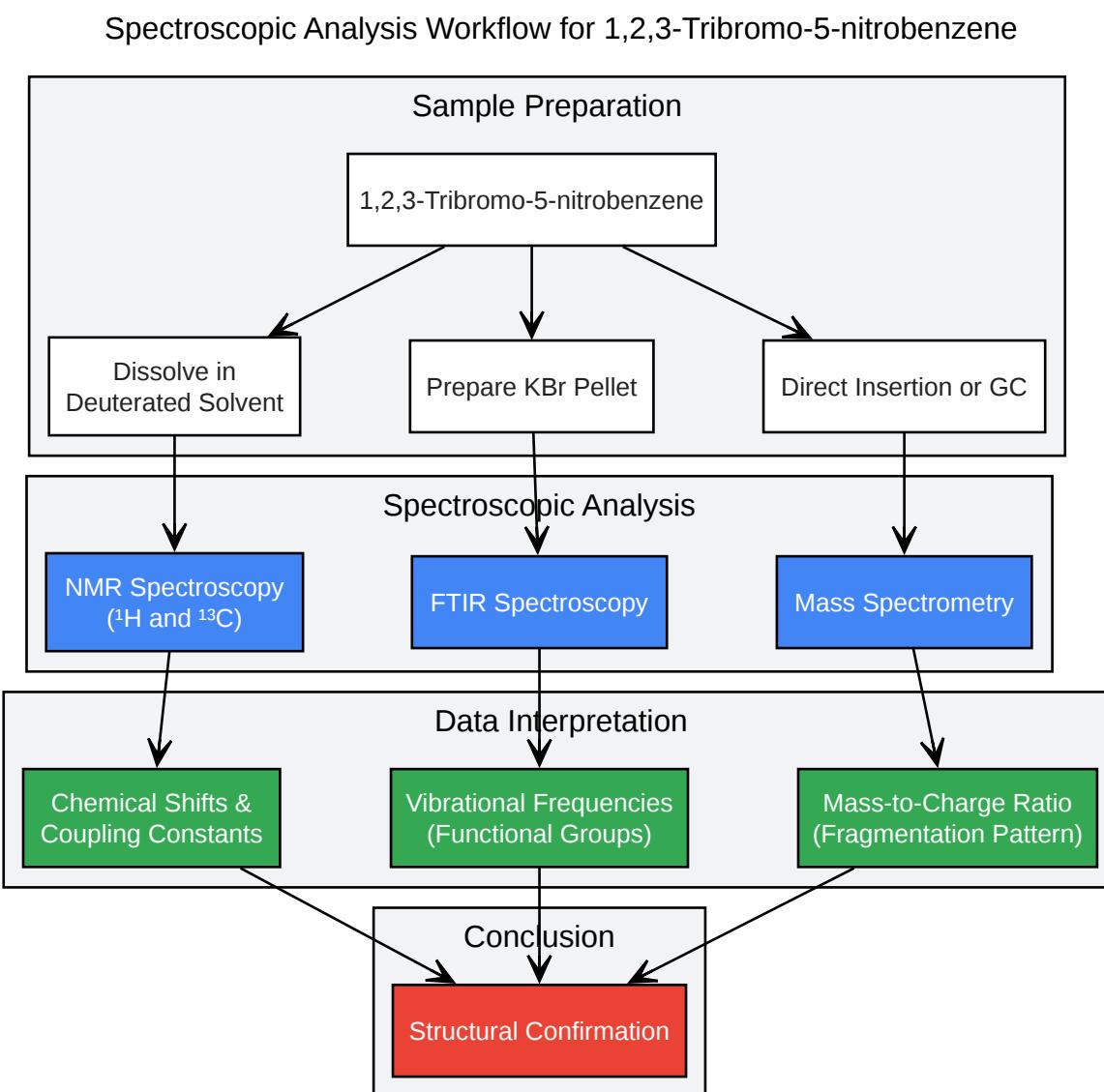
- Number of Scans: 16-64.
- Temperature: 298 K.

Infrared (IR) Spectroscopy

An FTIR spectrum of **1,2,3-Tribromo-5-nitrobenzene** has been obtained using a Bruker IFS 85 spectrometer with a KBr-pellet technique.[\[1\]](#)

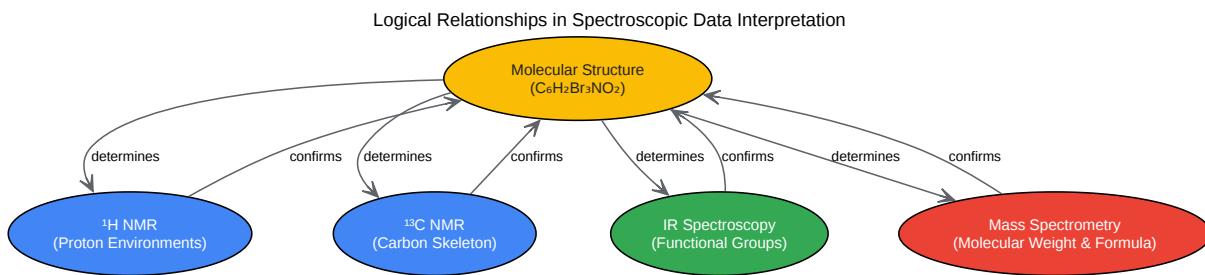
- Sample Preparation (KBr Pellet):
 - Grind a small amount (1-2 mg) of **1,2,3-Tribromo-5-nitrobenzene** with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Transfer the mixture to a pellet-pressing die.
 - Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder of the FTIR spectrometer.
 - Acquire the sample spectrum over the range of 4000-400 cm^{-1} .

Mass Spectrometry


While experimental data is not readily available, a general protocol for obtaining an electron ionization (EI) mass spectrum is provided.

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
- Instrument Parameters (EI-MS):

- Ionization Mode: Electron Ionization (EI).
- Electron Energy: 70 eV.
- Source Temperature: 200-250 °C.
- Mass Range: Scan from m/z 50 to 400.


Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of **1,2,3-Tribromo-5-nitrobenzene**.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of **1,2,3-Tribromo-5-nitrobenzene**.

[Click to download full resolution via product page](#)

Caption: Interplay between molecular structure and spectroscopic data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,2,3-Tribromo-5-nitrobenzene | C₆H₂Br₃NO₂ | CID 640602 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 1,2,3-Tribromo-5-nitrobenzene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b129633#spectroscopic-data-for-1-2-3-tribromo-5-nitrobenzene-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com